molecular formula C8H10N2O3 B14072319 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide CAS No. 67720-36-9

3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide

Cat. No.: B14072319
CAS No.: 67720-36-9
M. Wt: 182.18 g/mol
InChI Key: XNMOCFYXCLWDNA-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxamide group, and a hydroxyethyl group attached to the nitrogen atom of the carboxamide.

Preparation Methods

The synthesis of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves several steps. One common method includes the reaction of 3-pyridinecarboxylic acid with 2-aminoethanol in the presence of an oxidizing agent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Pyridinecarboxamide, N-(2-hydroxyethyl)-, 1-oxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

67720-36-9

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N-(2-hydroxyethyl)-1-oxidopyridin-1-ium-3-carboxamide

InChI

InChI=1S/C8H10N2O3/c11-5-3-9-8(12)7-2-1-4-10(13)6-7/h1-2,4,6,11H,3,5H2,(H,9,12)

InChI Key

XNMOCFYXCLWDNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])C(=O)NCCO

Origin of Product

United States

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